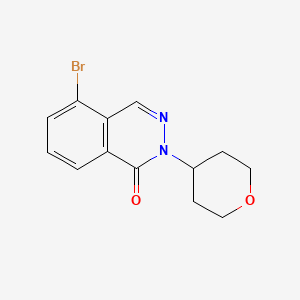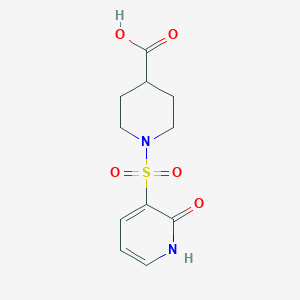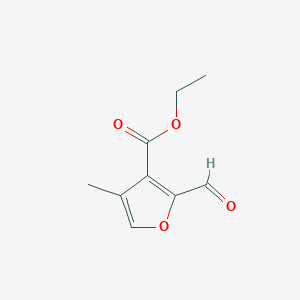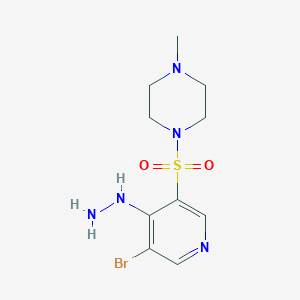
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps:
Hydrazinylation: The addition of a hydrazine group to the brominated pyridine.
Sulfonylation: The attachment of a sulfonyl group to the hydrazinylated pyridine.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring with a methyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazine group to other functional groups.
Reduction: Reduction of the sulfonyl group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or azo compound, while substitution could introduce various functional groups.
Scientific Research Applications
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16BrN5O2S |
|---|---|
Molecular Weight |
350.24 g/mol |
IUPAC Name |
[3-bromo-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C10H16BrN5O2S/c1-15-2-4-16(5-3-15)19(17,18)9-7-13-6-8(11)10(9)14-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
PYCGHCKMULLSHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



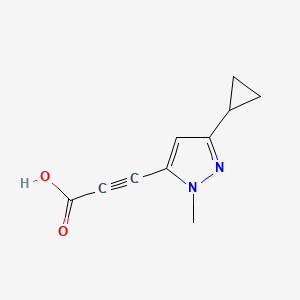
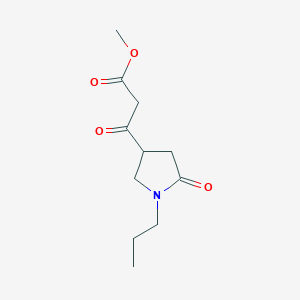


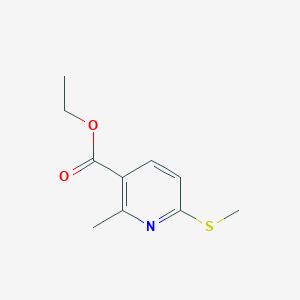
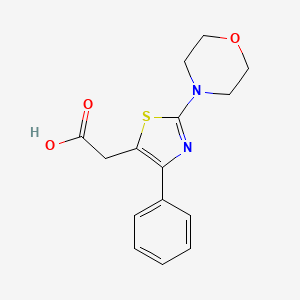
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
